6'-Amino-5-fluoro-3'-isopropyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile
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Overview
Description
6’-Amino-5-fluoro-3’-isopropyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and pyrazole moieties in this compound contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Amino-5-fluoro-3’-isopropyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of an indole derivative with a pyrazole derivative under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6’-Amino-5-fluoro-3’-isopropyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
6’-Amino-5-fluoro-3’-isopropyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 6’-Amino-5-fluoro-3’-isopropyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties in the compound allow it to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: These compounds share the indole moiety and exhibit similar biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds also contain the indole and fluorine moieties and are studied for their antiviral properties.
Uniqueness
6’-Amino-5-fluoro-3’-isopropyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of indole and pyrazole moieties in a spiro configuration allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H14FN5O2 |
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Molecular Weight |
339.32 g/mol |
IUPAC Name |
6'-amino-5-fluoro-2-oxo-3'-propan-2-ylspiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C17H14FN5O2/c1-7(2)13-12-15(23-22-13)25-14(20)10(6-19)17(12)9-5-8(18)3-4-11(9)21-16(17)24/h3-5,7H,20H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
BYBQBWSGVDJIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=NN1)OC(=C(C23C4=C(C=CC(=C4)F)NC3=O)C#N)N |
Origin of Product |
United States |
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